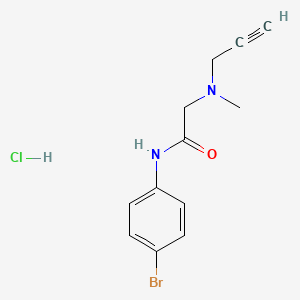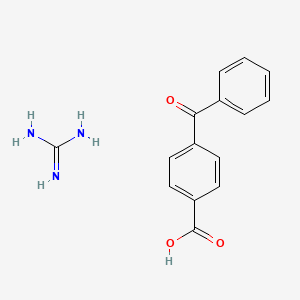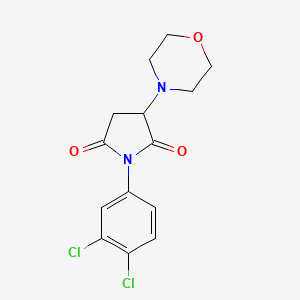![molecular formula C20H23N3O B5113080 N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)
N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine, also known as BmPm, is a compound that has gained attention in the scientific community due to its potential applications in medical research. BmPm is a molecule that contains both a benzyl and an oxadiazole group, which makes it a useful tool for studying various biological processes.
Scientific Research Applications
N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine has been studied for its potential applications in medical research. One of the main areas of interest is its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of MAO has been shown to have antidepressant and anxiolytic effects, and N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine has been found to be a potent inhibitor of both MAO-A and MAO-B.
In addition to its MAO-inhibiting properties, N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine has also been studied for its potential as a fluorescent probe for imaging biological systems. The oxadiazole group in N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine is highly fluorescent, and its fluorescence properties have been used to study various biological processes, including protein-protein interactions and intracellular signaling pathways.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine as an MAO inhibitor involves its binding to the active site of the enzyme. The benzyl group in N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine interacts with the aromatic residues in the active site, while the oxadiazole group forms hydrogen bonds with the surrounding amino acid residues. This binding prevents the substrate from accessing the active site, thus inhibiting the enzyme activity.
Biochemical and Physiological Effects
The inhibition of MAO by N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine has been shown to have several biochemical and physiological effects. In animal studies, N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. This effect has led to the investigation of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine as a potential antidepressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine in lab experiments is its high potency as an MAO inhibitor. This allows for the use of lower concentrations of the compound, which reduces the risk of non-specific effects. Additionally, the fluorescence properties of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine make it a useful tool for imaging biological systems.
A limitation of using N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine in lab experiments is its relatively short half-life. N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine is rapidly metabolized in vivo, which limits its duration of action. This can make it difficult to study the long-term effects of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine on biological systems.
Future Directions
There are several future directions for research on N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy and safety of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine in treating these conditions.
Another area of interest is the development of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine-based fluorescent probes for imaging biological systems. The fluorescence properties of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine make it a useful tool for studying various biological processes, and further optimization of its properties could lead to the development of new imaging techniques.
Lastly, the development of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine analogs with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases. Optimization of the structure and properties of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine could lead to the development of compounds with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde with benzylamine and 1-bromo-1-butane in the presence of a base. The resulting product is then purified using column chromatography to yield N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine as a white solid. This method has been optimized to produce N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine with high yield and purity.
properties
IUPAC Name |
N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-3-14-23(15-17-10-6-4-7-11-17)16-19-21-20(22-24-19)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAKLDSABZYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)